N-(4-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-22(27)30-13-18(28)25-16-10-8-15(23)9-11-16/h3-12,24H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYAJQKTMPLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H19BrN4O2S
- Molecular Weight : 483.4 g/mol
The structure features a bromophenyl group , a thioacetamide moiety , and a pyrrolo[3,2-d]pyrimidin core , which contribute to its diverse biological activities. The presence of sulfur in the thioacetamide group enhances the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases involved in cancer progression. Specifically, studies have shown that fused pyrimidine derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinases (CDKs), which are crucial in regulating cell cycle progression and tumor growth .
Anticancer Properties
N-(4-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)thio)acetamide has demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. The biological activity is often assessed through in vitro studies where cell lines such as A549 (lung cancer), HT29 (colon cancer), and H1975 (non-small cell lung cancer) are treated with the compound.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.67 | EGFR inhibition |
| HT29 | 10.31 | CDK inhibition |
| H1975 | 9.76 | Apoptosis induction |
Case Studies
- Inhibition Studies : A study reported that the compound exhibited an IC50 value of 14.8 nM against EGFR, showcasing its high potency as an inhibitor . This suggests that modifications in the structure can significantly enhance biological activity.
- Cell Viability Assays : In another investigation involving a panel of 60 different carcinoma cell lines, compounds structurally related to N-(4-bromophenyl)-2-thioacetamide showed varied growth inhibition percentages, indicating broad-spectrum anticancer activity . The mean growth inhibition across these lines was approximately 43.9%, highlighting its potential as a therapeutic agent.
Interaction Studies
Understanding how N-(4-bromophenyl)-2-thioacetamide interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies often involve molecular docking simulations and enzyme assays to assess binding affinities and inhibitory potentials against specific targets.
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-5-phenyltiazole | Bromophenyl + thiazole ring | Antimicrobial activity |
| 1-(4-Bromophenyl)-2-methylbenzimidazole | Bromophenyl + benzimidazole | Anticancer properties |
| 5-(4-Bromophenyl)-1H-pyrazole | Pyrazole ring + bromophenyl | Anti-inflammatory effects |
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrrolo-Pyrimidinone-Based Acetamides
Key Observations:
- Alkyl Chain Variations (R₁): The target compound’s 3-ethyl group (vs. 3-butyl in or dipentylamino in ) impacts lipophilicity and steric bulk. Longer alkyl chains (e.g., butyl) may enhance membrane permeability but reduce solubility .
- Aryl Substituents (R₂): The 4-bromophenyl group in the target compound introduces strong electronegativity and polarizability compared to chlorophenyl () or methylpyridinyl () groups. Bromine’s larger atomic radius may influence crystal packing and halogen bonding .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis:
- NMR Spectroscopy: The target compound’s aromatic protons (δ 7.6–8.2 ppm) align with bromine’s electron-withdrawing effect, causing downfield shifts compared to chlorinated analogs (δ 7.4–7.9 ppm) .
- Hydrogen Bonding: Bromine’s polarizability may strengthen intermolecular interactions (e.g., Br···H) compared to chlorine, as suggested by graph set analysis in .
Q & A
Q. Table 1: Structural Analogs and Biological Activities
| Compound Name | Core Modification | Biological Activity | Reference |
|---|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Nitro substitution | Antimicrobial | |
| N-(4-Chlorophenyl)-2-thioacetamide | Chloro substitution | Anticancer (IC₅₀ = 8.2 µM) | |
| 6-Ethylthieno[2,3-d]pyrimidin-4-thiol | Thienopyrimidine core | Antiviral |
(Advanced) How can stability and reactivity under physiological conditions be systematically assessed?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via HPLC. Thioether bonds may hydrolyze under acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for long-term storage) .
- Oxidative Stress Tests : Expose to H₂O₂ (1 mM) to evaluate thioether oxidation resistance, critical for in vivo efficacy .
(Basic) What computational tools are suitable for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Pharmacophore Modeling : Identify essential features (e.g., acetamide hydrogen-bond acceptors) using LigandScout .
- ADME Prediction : SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .
(Advanced) How can researchers address low reproducibility in biological assays?
Methodological Answer:
- Standardize Protocols : Use identical cell passage numbers, serum batches, and incubation times .
- Metabolite Profiling : LC-MS to detect degradation products in DMSO stocks stored at -20°C .
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay performance .
(Basic) What are the critical steps for rational design of analogs with improved potency?
Methodological Answer:
- Bioisosteric Replacement : Substitute bromine with CF₃ for enhanced lipophilicity .
- Heterocycle Modification : Replace pyrrolopyrimidine with pyrazolopyrimidine to alter steric bulk .
- Pro-drug Strategies : Introduce ester moieties to improve oral bioavailability .
(Advanced) How can X-ray crystallography contribute to understanding this compound’s mechanism?
Methodological Answer:
- Co-crystallization : Soak crystals of target kinases (e.g., ABL1) with the compound to resolve binding modes at 1.8–2.2 Å resolution .
- Electron Density Maps : Validate hydrogen bonds between the acetamide carbonyl and kinase backbone NH groups .
- Conformational Analysis : Compare ligand-bound vs. apo structures to identify induced-fit changes .
(Advanced) What methodologies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization after compound treatment to confirm target binding .
- Silencing RNA (siRNA) : Knock down putative targets (e.g., EGFR) and assess rescue of compound-induced effects .
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates for MS identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
